1-(5-Iodo-2-methylphenyl)-N-methylmethanamine

Molecular Descriptor Physicochemical Property Organic Synthesis

1-(5-Iodo-2-methylphenyl)-N-methylmethanamine (CAS 2751501-15-0) is a substituted aryl-methylamine characterized by a 5-iodo-2-methylphenyl core attached to an N-methylmethanamine group. The molecular formula is C9H12IN with a molecular weight of 261.10 g/mol.

Molecular Formula C9H12IN
Molecular Weight 261.10 g/mol
Cat. No. B8148979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Iodo-2-methylphenyl)-N-methylmethanamine
Molecular FormulaC9H12IN
Molecular Weight261.10 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)I)CNC
InChIInChI=1S/C9H12IN/c1-7-3-4-9(10)5-8(7)6-11-2/h3-5,11H,6H2,1-2H3
InChIKeyBKYSFKBORIETIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Iodo-2-methylphenyl)-N-methylmethanamine: Baseline Identity and Physicochemical Profile for Targeted Procurement


1-(5-Iodo-2-methylphenyl)-N-methylmethanamine (CAS 2751501-15-0) is a substituted aryl-methylamine characterized by a 5-iodo-2-methylphenyl core attached to an N-methylmethanamine group [1]. The molecular formula is C9H12IN with a molecular weight of 261.10 g/mol [1]. This compound belongs to the class of halogenated benzylamines, and the presence of the iodine atom and secondary N-methyl amine defines its reactivity profile, which is distinct from its non-iodinated, primary amine, or tertiary amine analogs. However, a comprehensive baseline overview is currently limited to basic chemical descriptors, as authoritative databases and primary literature provide only identification-level data for this specific compound.

Why Generic Substitution of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine Is Not Advisable Without Direct Comparative Evidence


The critical functional outcome of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine is governed by the interplay of its iodine substituent, its specific methyl substitution pattern, and its secondary amine character. Simply substituting it with a closely related analog—such as the primary amine (5-iodo-2-methylphenyl)methanamine, the regioisomeric 4-iodo derivative, or an N,N-dimethyl tertiary amine—can alter the compound's nucleophilicity, steric environment, and leaving group potential in cross-coupling or radiolabeling chemistry. However, the current absence of direct comparator-based quantitative data means that procurement decisions cannot rely on generic or class-level assumptions. The following quantitative evidence guide, where data is available, aims to provide a foundation for selection, but in many areas, direct evidence remains outstanding.

Quantitative Evidence Guide for 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine: Comparator-Based Data Inventory


Molecular Weight Differentiator: 5-Iodo vs 5-Bromo vs 5-H Analogs

The molecular weight of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine (261.10 g/mol) is substantially higher than its analogous 5-bromo (est. ~214 g/mol) and non-halogenated (est. ~135 g/mol) counterparts. This difference is directly quantifiable from the molecular formula (C9H12IN) [1]. This mass increment, driven by the iodine atom's high atomic weight, is a key parameter for purification, characterization (e.g., LCMS), and stoichiometric calculations in synthesis.

Molecular Descriptor Physicochemical Property Organic Synthesis

Reactivity Potential: Aryl Iodide vs Aryl Bromide in Cross-Coupling

Aryl iodides are well-established to be more reactive than aryl bromides in a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings [1]. While no direct head-to-head study exists for this specific compound, the class-level inference is strong: the 5-iodo substituent on 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine makes it a superior electrophilic partner compared to its 5-bromo analog, typically requiring lower catalyst loadings or milder conditions.

Cross-Coupling Synthetic Methodology Catalysis

Nucleophilicity and pKa: Secondary N-Methyl vs Primary Amine

The secondary N-methyl amine in 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine possesses a different basicity and nucleophilicity profile compared to its primary amine analog (5-iodo-2-methylphenyl)methanamine. While experimental pKa values for this exact compound are lacking, class-based data indicate that N-methylbenzylamines generally have a slightly higher pKa (approx. 9.5-10) compared to primary benzylamines (approx. 9.0) [1]. This subtle difference can affect protonation state at physiological pH and the amine's behavior in reductive amination or amide coupling reactions.

Amine Basicity Synthetic Utility Medicinal Chemistry

Application Scenarios for 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine Based on Available Evidence


Synthesis of Radiolabeled Compounds via Isotopic Exchange

The presence of the iodine atom makes this compound a potential cold standard or precursor for isotopic exchange reactions with radioactive iodine isotopes (e.g., I-123, I-125, I-131). The molecular weight of 261.10 g/mol [1] facilitates precise stoichiometric calculations for radiochemical synthesis, an advantage over lighter halogen analogs.

Palladium-Catalyzed Cross-Coupling Reactions

Based on class-level evidence, the aryl iodide motif is expected to undergo efficient oxidative addition with Pd(0) catalysts [2]. This compound can be used to install the 5-iodo-2-methylbenzyl-N-methylamine fragment into larger molecular architectures, potentially with lower catalyst loadings than its bromo analog.

Selective Functionalization of the N-Methyl Group

The secondary N-methyl amine's estimated higher pKa [3] allows for selective deprotonation or functionalization (e.g., acylation, alkylation) in the presence of other functional groups, making it a versatile intermediate in medicinal chemistry campaigns where a primary amine would be less selective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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